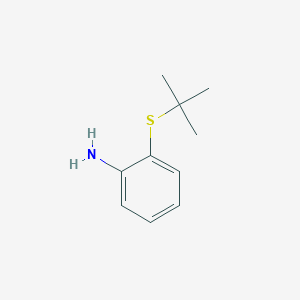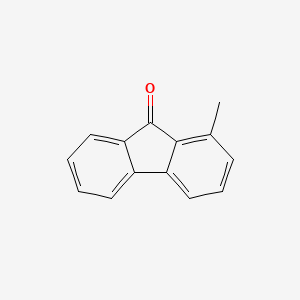
1-Methyl-9H-fluoren-9-one
Übersicht
Beschreibung
1-Methyl-9H-fluoren-9-one is a chemical compound with the molecular formula C14H10O . It is also known by other names such as 1-Methylfluoren-9-one, 1-methylfluorenone, and 1-methyl-9-fluorenone . The molecular weight of this compound is 194.23 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Methyl-9H-fluoren-9-one consists of a fluorene core with a methyl group attached at the 1-position and a ketone functional group at the 9-position . The InChI string representation of the molecule is InChI=1S/C14H10O/c1-9-5-4-8-11-10-6-2-3-7-12 (10)14 (15)13 (9)11/h2-8H,1H3 . The Canonical SMILES representation is CC1=C2C (=CC=C1)C3=CC=CC=C3C2=O .
Physical And Chemical Properties Analysis
1-Methyl-9H-fluoren-9-one has several computed properties. Its XLogP3 is 3.9, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.1 Ų . The compound has a complexity of 271 .
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Analysis
- Molecular Structure Studies : The molecular and crystal structure of derivatives of 9H-fluoren-9-one, such as 1,8-dimethylfluoren-9-one, have been analyzed using X-ray diffractometry, revealing insights into the planarity of the molecule and bond lengths, which are crucial for understanding its chemical behavior and potential applications in materials science (Johnson & Jones, 1986).
Electronic and Optical Characterization
- Oligothiophenes with Fluoren-9-one Chromophores : Research on oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores highlights their potential in electronic and optical applications. These studies involve the synthesis, spectral measurements, and theoretical study of these compounds, indicating their suitability for electro-optical materials (Lukes et al., 2007).
Chemosensor Development
- Development of Chemosensors : Novel polyaniline derivatives of fluorene, such as poly(9,9-dihexyl-9H-fluoren-2-amine), have been developed for fluorescence sensing applications. This research is significant for environmental protection, biosensing, and toxin detection (Qian et al., 2019).
Material Synthesis and Characterization
- Synthesis of Derivatives : The Suzuki–Miyaura cross-coupling reactions have been used for the synthesis of 1,4-diaryl-9H-fluoren-9-ones, demonstrating the molecule's versatility in organic synthesis and potential applications in materials chemistry (Sonneck et al., 2015).
Solubility and Phase Equilibrium Studies
- Solubility and Phase Equilibrium : Research on the solubility of 9H-fluoren-9-one in various organic solvents and its phase equilibrium provides essential data for its application in chemical processes and material science (Wei et al., 2012).
Nonlinear Optical Properties
- Optical Properties : Studies on the nonlinear optical properties of fluorene derivatives, like the symmetrical fluorene derivative analyzed in one study, contribute to the understanding of their potential in optoelectronics (Kurhuzenkau et al., 2018).
Eigenschaften
IUPAC Name |
1-methylfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(15)13(9)11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMQQLMTQXTWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507181 | |
| Record name | 1-Methyl-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-9H-fluoren-9-one | |
CAS RN |
5501-37-1 | |
| Record name | 1-Methyl-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)
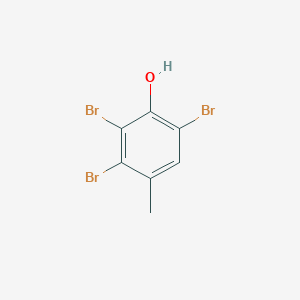
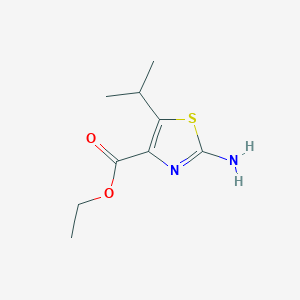
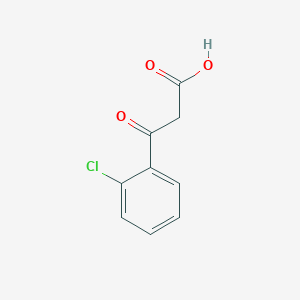
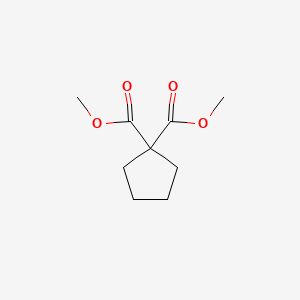
![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)
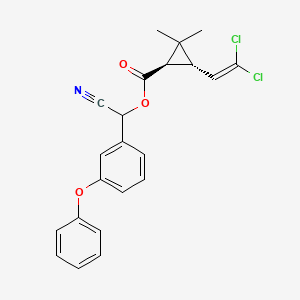
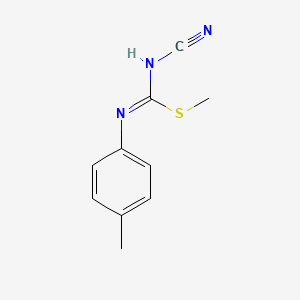
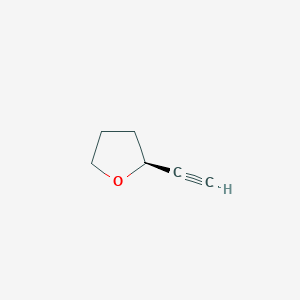
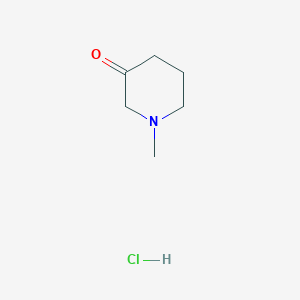
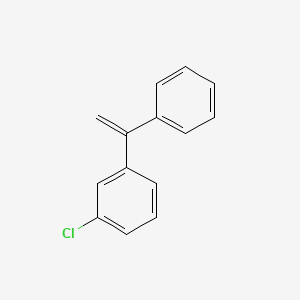
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)
